molecular formula C19H18NO2PS B14748577 N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide CAS No. 1497-64-9

N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide

Cat. No.: B14748577
CAS No.: 1497-64-9
M. Wt: 355.4 g/mol
InChI Key: JZNWLLKQRMBLRD-UHFFFAOYSA-N
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Description

N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is a chemical compound known for its unique structure and reactivity It features a triphenylphosphine moiety bonded to a methanesulfonamide group through a phosphanylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide typically involves the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine or triphenylphosphine oxide. The reaction proceeds under mild conditions, often at room temperature, and in solvents such as benzene . Another method involves the reaction of trifluoromethanesulfonamide with dichloro(triphenyl)phosphorane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include triphenylphosphine, dichloro(triphenyl)phosphorane, and various oxidizing and reducing agents. Reactions are typically carried out in organic solvents such as benzene or acetonitrile, under mild to moderate temperatures .

Major Products

The major products formed from reactions involving this compound include trifluoromethanesulfonamide, triphenylphosphine oxide, and various phosphine derivatives .

Scientific Research Applications

N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide involves its ability to form stable complexes with various substrates. The triphenylphosphine moiety acts as a nucleophile, facilitating reactions with electrophilic centers. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is unique due to its specific combination of a triphenylphosphine moiety with a methanesulfonamide group. This structure imparts distinct reactivity and stability, making it valuable in various chemical applications .

Properties

CAS No.

1497-64-9

Molecular Formula

C19H18NO2PS

Molecular Weight

355.4 g/mol

IUPAC Name

N-(triphenyl-λ5-phosphanylidene)methanesulfonamide

InChI

InChI=1S/C19H18NO2PS/c1-24(21,22)20-23(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

JZNWLLKQRMBLRD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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